Qualaquin

Description

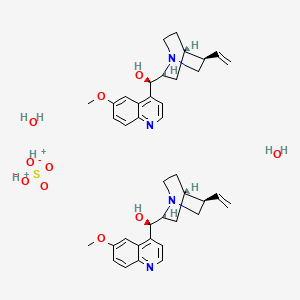

Structure

3D Structure of Parent

Properties

Molecular Formula |

C40H54N4O10S |

|---|---|

Molecular Weight |

782.9 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydron;sulfate;dihydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14-,19-,20+;;;/m00.../s1 |

InChI Key |

ZHNFLHYOFXQIOW-LPYZJUEESA-N |

Isomeric SMILES |

[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

[H+].[H+].COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.[O-]S(=O)(=O)[O-] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Qualaquin (Quinine) Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine, the primary active component of Qualaquin, stands as one of the oldest and most significant antimalarial agents. Despite centuries of use, its precise mechanism of action remains a subject of intense research. The prevailing and most substantiated hypothesis centers on its ability to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the intraerythrocytic Plasmodium falciparum. This guide provides a detailed examination of this core mechanism, explores other putative actions, presents quantitative efficacy data, and outlines the key experimental protocols used to elucidate its activity.

Primary Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The defining feature of the blood-stage P. falciparum parasite is its consumption of vast amounts of host cell hemoglobin within its acidic digestive vacuole (DV). This process provides essential amino acids but releases large quantities of toxic, iron-containing ferriprotoporphyrin IX (FP-IX), commonly known as heme.

To protect itself, the parasite has evolved a unique detoxification pathway: the biocrystallization of soluble heme into an inert, insoluble crystalline polymer called hemozoin (also known as malaria pigment).[1][2] Quinine's primary antimalarial action is the disruption of this critical detoxification process.[3][4]

The mechanism is understood to be twofold:

-

Complexation with Heme: Quinine, a weak base, is thought to accumulate in the acidic environment of the parasite's DV.[5][6] Here, it can form a complex with free heme. Crystal structure analysis reveals that the benzylic alcohol group of quinine can form a coordinate bond with the central iron atom of the heme molecule, further stabilized by π-stacking interactions between the drug's quinoline ring and the porphyrin ring system.[7] This complex may be more toxic than free heme and is less readily incorporated into the growing hemozoin crystal.

-

Capping of Hemozoin Crystals: Perhaps more critically, quinine (and quinine-heme complexes) can bind to the surfaces of the growing hemozoin crystal.[6][8] This binding acts as a "chain terminator" or cap, physically obstructing the addition of further heme units to the crystal lattice.[8][9] This action effectively halts heme polymerization, leading to the accumulation of toxic, non-polymerized heme within the DV.[10][11]

The resulting buildup of free heme is highly cytotoxic. It is believed to generate reactive oxygen species, destabilize and lyse membranes, and inhibit the activity of various parasitic enzymes, ultimately leading to parasite death.[5][10]

Other Proposed Mechanisms of Action

While hemozoin inhibition is the most widely accepted mechanism, other activities have been proposed which may contribute to quinine's overall antimalarial effect.[4][7]

-

Inhibition of Nucleic Acid and Protein Synthesis: In vitro studies have suggested that quinine can interfere with the parasite's ability to synthesize DNA and proteins, which are essential for its replication and survival.[4][7]

-

DNA Intercalation: Some research indicates that quinine may be able to intercalate, or insert itself, into the parasite's DNA strands. This could disrupt the processes of DNA replication and transcription.[12]

-

Inhibition of Glycolysis: The parasite is heavily reliant on glycolysis for energy. Quinine has been observed to inhibit this metabolic pathway in P. falciparum.[4]

-

Targeting Purine Nucleoside Phosphorylase (PNP): A more recent hypothesis suggests quinine may target the P. falciparum purine nucleoside phosphorylase enzyme (PfPNP). The parasite cannot synthesize purines de novo and relies on salvaging them from the host; inhibiting this enzyme could starve the parasite of essential DNA building blocks.

Quantitative Data on Efficacy and Inhibition

The efficacy of quinine is typically quantified by its 50% inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit parasite growth by 50% in vitro. This value varies depending on the parasite strain's sensitivity to quinoline drugs.

Table 1: In Vitro Antiplasmodial Activity (IC₅₀) of Quinine against P. falciparum Strains

| Strain | Chloroquine (CQ) Sensitivity | Quinine IC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| 3D7 | Sensitive | 68 - 168 | [13],[14] |

| HB3 | Sensitive | ~200 | [5] |

| K1 | Resistant | ~275 | [13] |

| Dd2 | Resistant | ~350 - 500 |[5] |

Table 2: In Vitro Inhibition of β-Hematin (Hemozoin) Formation by Quinine

| Assay Condition | Quinine IC₅₀ (µM) | Reference(s) |

|---|---|---|

| Acetate-mediated | 16.3 | [15] |

| Tween 20-induced | 365 ± 103 |[12] |

Detailed Experimental Protocols

Protocol: In Vitro Antiplasmodial Drug Susceptibility Assay (SYBR Green I-Based)

This assay measures parasite proliferation by quantifying the parasite DNA, which binds the fluorescent dye SYBR Green I.

Workflow Diagram

Methodology:

-

Preparation of Drug Plates:

-

Prepare a stock solution of quinine hydrochloride in 70% ethanol or sterile water.

-

Perform serial dilutions in complete cell culture medium (e.g., RPMI-1640) directly in a 96-well microtiter plate to achieve the desired final concentrations. Include drug-free wells as negative controls (100% growth) and wells with uninfected red blood cells (RBCs) for background fluorescence.

-

-

Parasite Culture Preparation:

-

Use a synchronized culture of P. falciparum, typically at the ring stage, to ensure uniform growth.

-

Adjust the culture to a starting parasitemia of 0.5-1% and a hematocrit of 1.5-2% using fresh, uninfected O+ RBCs and complete medium.[10]

-

-

Incubation:

-

Lysis and Staining:

-

Prepare a 2X SYBR Green I lysis buffer consisting of Tris (20 mM, pH 7.5), EDTA (5 mM), saponin (0.008%), and Triton X-100 (0.08%).[3] Add SYBR Green I dye to the buffer (e.g., 0.2 µL of stock dye per mL of buffer).

-

After the 72-hour incubation, add 100 µL of the lysis buffer to each well. Alternatively, the plate can be frozen at -20°C or -80°C to lyse the cells before adding the buffer.

-

-

Fluorescence Reading and Analysis:

-

Incubate the plate in the dark at room temperature for at least 1 hour to allow the dye to intercalate with the parasite DNA.[3]

-

Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Subtract the background fluorescence from uninfected RBCs. Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression model (e.g., sigmoidal dose-response).[10]

-

Protocol: In Vitro β-Hematin (Hemozoin) Formation Inhibition Assay

This cell-free assay assesses a compound's direct ability to inhibit the polymerization of heme into β-hematin.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of hemin chloride (e.g., 5 mg/mL) in dimethyl sulfoxide (DMSO).

-

Prepare a stock solution of the test compound (quinine) and a positive control (e.g., chloroquine) in DMSO.

-

Prepare an acetate buffer (e.g., 0.2 M, pH 4.4 - 4.8).

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the hemin solution to each well.

-

Add 50 µL of the test compound at various concentrations (in triplicate). Add DMSO alone for negative controls (no inhibition) and chloroquine for positive controls.[16]

-

Initiate the polymerization reaction by adding 100 µL of the acetate buffer, pre-warmed to 37°C or 60°C.[16]

-

-

Incubation and Processing:

-

Incubate the plate at the chosen temperature (e.g., 37°C for 48 hours or 60°C for 90 minutes) to allow for β-hematin formation.[16]

-

After incubation, centrifuge the plate (e.g., 4000 rpm for 15 min). The polymerized β-hematin will form a pellet.

-

Carefully discard the supernatant, which contains unreacted heme. Wash the pellet multiple times with DMSO to remove any remaining unreacted heme.[16]

-

-

Quantification and Analysis:

-

Dissolve the final, washed pellet (β-hematin) in 200 µL of 0.1-0.2 N NaOH to solubilize it.

-

Measure the absorbance of the solubilized β-hematin using a microplate spectrophotometer at ~405 nm.[16]

-

Calculate the percentage of inhibition for each drug concentration relative to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.

-

Conclusion

The primary mechanism of action of Qualaquin against P. falciparum is the potent inhibition of hemozoin biocrystallization within the parasite's digestive vacuole. By binding to both free heme and the growing crystal surface, quinine triggers a cascade of toxic events stemming from the accumulation of free heme. While secondary mechanisms involving nucleic acid synthesis and other metabolic pathways may contribute to its parasiticidal effects, the disruption of heme detoxification remains the central and most validated target. The experimental protocols detailed herein provide robust and reproducible methods for quantifying this activity and continue to be essential tools in the study of antimalarial drugs and the ongoing challenge of drug resistance.

References

- 1. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium falciparum from Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]

- 11. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 16. medipol.edu.tr [medipol.edu.tr]

The Effects of Quinine Sulfate on Cellular Ion Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine, a cornerstone in the treatment of malaria, exerts a profound influence on cellular electrophysiology through its interaction with a wide array of ion channels. This technical guide provides a comprehensive overview of the effects of quinine sulfate on various classes of cellular ion channels, including potassium, sodium, calcium, and chloride channels, as well as gap junctions. By summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways, this document serves as a critical resource for researchers and professionals in drug development and cellular biology. The non-specific nature of quinine's interaction with multiple ion channels underscores the complexity of its pharmacological profile and highlights the need for careful consideration in both clinical and research settings.

Introduction

Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries as an antimalarial agent. Its therapeutic efficacy is primarily attributed to its ability to interfere with the detoxification of heme in the malaria parasite. However, quinine's physiological effects extend far beyond its antiparasitic activity, largely due to its potent and often non-selective modulation of various cellular ion channels. These channels, which are integral to maintaining cellular membrane potential, signal transduction, and overall cellular homeostasis, represent key targets for quinine's action. Understanding the intricate details of these interactions is paramount for elucidating its therapeutic mechanisms and off-target effects. This guide synthesizes the current knowledge on the subject, presenting it in a structured and accessible format for the scientific community.

Effects on Potassium (K+) Channels

Quinine sulfate is a well-established blocker of a diverse range of potassium channels, an action that contributes significantly to its physiological and toxicological profile. This broad-spectrum inhibition affects channels involved in various cellular processes, from neuronal excitability to cardiac action potential repolarization.

Voltage-Gated Potassium (Kv) Channels

Quinine demonstrates a potent, voltage-dependent blockade of whole-cell potassium currents (IK) in various cell types, including spiral ganglion neurons.[1] The inhibition is more pronounced at more depolarized membrane potentials.[2]

Calcium-Activated Potassium (KCa) Channels

Quinine is known to block calcium-activated potassium channels. In rat pancreatic β-cells, it blocks the high-conductance, voltage-dependent KCa channel from the external side of the membrane, characterized by a fast flickering block.[3] It also blocks small-conductance Ca2+-activated K+ channels. However, in bovine chromaffin cells, quinine is described as a very poor blocker of Ca2+-activated K+ channels when applied to the intracellular side.[4]

Inwardly Rectifying Potassium (Kir) Channels

While some studies suggest quinine's effects on inwardly rectifying potassium currents are minimal[5], others indicate it can inhibit these channels. For instance, in insulin-secreting cells, 100 µM of quinine applied to the external membrane surface abolished K+ current flow through inward rectifier channels.

Other Potassium Channels

Quinine also affects other types of potassium channels. It has been shown to inhibit mitochondrial ATP-regulated potassium (mitoKATP) channels.[6] Additionally, in Jurkat cells, quinine blocks both the time- and voltage-dependent Kv1.3 channels and instantaneous K+ currents (Kinst) with similar affinity.[7]

Table 1: Quantitative Effects of Quinine Sulfate on Potassium Channels

| Channel Type | Cell Type/Expression System | IC50 / Effect | Experimental Conditions | Reference(s) |

| Whole-cell K+ currents (IK) | Spiral Ganglion Neurons | 8 µM | Test pulse to 65 mV | [1] |

| Outward K+ currents | Rat Taste Receptor Cells | 5.1 µM | Bath application | [5] |

| Kv1.3 | Jurkat Cells | ~22 µM | At 0 mV | [7] |

| Instantaneous K+ current (Kinst) | Jurkat Cells | ~17 µM | At 0 mV | [7] |

| Dopamine D2 Receptor-Activated K+ Channel | Rat Corpus Striatum Neurons | Intermittent partial blockade at 4-10 nM; nearly complete blockade at ≥100 nM | Single-channel recordings | [8] |

Effects on Sodium (Na+) Channels

Quinine sulfate also modulates the function of voltage-gated sodium channels, an action that contributes to its antiarrhythmic properties.

At concentrations above 20 µM, quinine reduces the magnitude of sodium currents (INa) in a use-dependent manner in spiral ganglion neurons.[1] In rat taste receptor cells, quinine was also found to reduce the magnitude of sodium currents with an IC50 of 64 µM, without significant effects on activation or reversal potential but with a shift in inactivation.[5]

Table 2: Quantitative Effects of Quinine Sulfate on Sodium Channels

| Channel Type | Cell Type/Expression System | IC50 / Effect | Experimental Conditions | Reference(s) |

| Voltage-gated Na+ currents (INa) | Spiral Ganglion Neurons | Reduction at >20 µM | Use-dependent block | [1] |

| Voltage-gated Na+ currents (INa) | Rat Taste Receptor Cells | 64 µM | - | [5] |

Effects on Calcium (Ca2+) and Chloride (Cl-) Channels and Intracellular Signaling

Quinine's influence on cellular function extends to the modulation of calcium and chloride channels, as well as intracellular calcium signaling pathways.

Calcium (Ca2+) Channels

The effects of quinine on calcium channels appear to be concentration-dependent. In rat taste receptor cells, low concentrations of quinine (10 µM) enhanced calcium currents, while higher concentrations (100 µM) suppressed them.[5] In PC12 cells, quinine-induced increases in intracellular calcium were inhibited by L-type and T-type calcium channel blockers, suggesting an indirect effect on these channels.[9][10]

Chloride (Cl-) Channels

In isolated rat distal colon cells, quinine inhibits outward-rectifying chloride channels by reducing their single-channel amplitude and increasing open channel noise. At a concentration of 0.1 mM, the current amplitude was decreased by 54%, and by 67% at 1 mM.[11]

Intracellular Calcium Signaling

Quinine significantly impacts intracellular calcium homeostasis by inhibiting the inositol 1,4,5-trisphosphate (IP3) receptor. This action blocks ligand-induced calcium mobilization from intracellular stores.[12] In macrophages, quinine was shown to block the binding of [3H]IP3 to its receptors by 71%.[13] This disruption of IP3-mediated signaling can have widespread consequences for cellular processes regulated by calcium.

Caption: Quinine's disruption of the IP3 signaling pathway.

Effects on Other Ion Channels

Quinine's promiscuous nature extends to other types of ion channels, including nonselective cation channels and gap junctions.

Nonselective Cation Channels

In isolated rat distal colon cells, 1 mM quinine was shown to induce flickering and reduce the open-state probability of Ca2+-dependent nonselective cation channels from 0.94 to 0.44.[11]

Gap Junction (Connexin) Channels

Quinine exhibits a selective blocking effect on certain connexin subtypes that form gap junction channels. It potently blocks Cx36 and Cx50 channels with EC50 values of 32 µM and 73 µM, respectively. In contrast, it has no significant effect on Cx26, Cx32, Cx40, and Cx43 channels at concentrations up to 300 µM.[14] The block is reversible and thought to occur from an intracellular binding site.[14]

Table 3: Quantitative Effects of Quinine Sulfate on Other Ion Channels

| Channel Type | Cell Type/Expression System | EC50 / Effect | Experimental Conditions | Reference(s) |

| Nonselective Cation Channels | Rat Distal Colon Cells | Reduced open probability from 0.94 to 0.44 at 1 mM | - | [11] |

| Connexin 36 (Cx36) | Transfected Mammalian Cells | 32 µM | - | [14] |

| Connexin 50 (Cx50) | Transfected Mammalian Cells | 73 µM | - | [14] |

| Connexin 26, 32, 40, 43 | Transfected Mammalian Cells | No significant inhibition at 300 µM | - | [14] |

Experimental Protocols

The investigation of quinine's effects on ion channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of a single neuron or cell to assess the impact of quinine on its properties.

Materials:

-

Quinine sulfate stock solution (e.g., 100 mM in dH2O, stored at -20°C).

-

Artificial cerebrospinal fluid (aCSF) or appropriate external recording solution.

-

Internal pipette solution.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Cell culture or acute tissue slice preparation.

Procedure:

-

Solution Preparation: Prepare fresh aCSF and internal solutions on the day of the experiment. Prepare dilutions of quinine sulfate in aCSF to the desired final concentrations.

-

Pipette Preparation: Pull patch pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

-

Whole-Cell Configuration:

-

Place the cell preparation in the recording chamber and perfuse with oxygenated aCSF.

-

Approach a target cell with the patch pipette under visual guidance.

-

Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Recording:

-

Current-Clamp Mode: Record the resting membrane potential and elicit action potentials by injecting current steps. Establish a baseline recording in control aCSF.

-

Voltage-Clamp Mode: Hold the cell at a specific membrane potential (e.g., -70 mV). Apply voltage steps to evoke specific ion channel currents. Establish a baseline recording.

-

-

Quinine Application: Switch the perfusion to aCSF containing the desired concentration of quinine and record the changes in electrical activity.

-

Washout and Data Analysis: Perfuse with control aCSF to assess reversibility. Analyze the data to quantify changes in parameters such as action potential characteristics and current amplitudes. For dose-response curves, apply increasing concentrations of quinine and fit the data to determine the IC50.[2]

Caption: A typical workflow for a patch-clamp experiment.

Summary and Conclusion

Quinine sulfate's interaction with cellular ion channels is complex and multifaceted. Its ability to block a wide range of potassium channels, modulate sodium and calcium channels, inhibit chloride channels, and selectively block certain gap junctions highlights its broad pharmacological activity. This promiscuity is a double-edged sword, contributing to its therapeutic effects in conditions like malaria and certain arrhythmias, but also underpinning its potential for adverse effects, including cinchonism and cardiotoxicity. The quantitative data and experimental protocols detailed in this guide provide a foundational understanding for researchers and drug development professionals. A thorough comprehension of quinine's effects on ion channels is essential for its safe and effective use, and for the development of more selective and potent therapeutic agents in the future.

Caption: Overview of quinine's effects on various ion channels.

References

- 1. Effects of quinine on the excitability and voltage-dependent currents of isolated spiral ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quinine blocks the high conductance, calcium-activated potassium channel in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinine blockade of currents through Ca2+-activated K+ channels in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological actions of quinine on voltage-dependent currents in dissociated rat taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinine potently blocks single K+ channels activated by dopamine D-2 receptors in rat corpus striatum neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of quinine on the intracellular calcium level and membrane potential of PC 12 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Quinine inhibits chloride and nonselective cation channels in isolated rat distal colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chloroquine, quinine and quinidine inhibit calcium release from macrophage intracellular stores by blocking inositol 1,4,5-trisphosphate binding to its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scholars@Duke publication: Chloroquine, quinine and quinidine inhibit calcium release from macrophage intracellular stores by blocking inositol 1,4,5-trisphosphate binding to its receptor. [scholars.duke.edu]

- 14. Quinine blocks specific gap junction channel subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Qualaquin: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Research Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Qualaquin (quinine sulfate) in various research models. By synthesizing data from pivotal studies, this document aims to equip researchers with the critical information needed to design and interpret preclinical and clinical investigations involving this long-standing antimalarial agent. The following sections detail Qualaquin's absorption, distribution, metabolism, and excretion (ADME) profiles, its mechanism of action, and key pharmacodynamic effects, with a focus on quantitative data and experimental methodologies.

Pharmacokinetics of Qualaquin

The pharmacokinetic profile of quinine, the active moiety in Qualaquin, is complex and can be influenced by the health status of the subject, with notable differences observed between healthy individuals and those with malaria.[1]

Absorption

Qualaquin is readily absorbed from the upper small intestine following oral administration.[2] The oral bioavailability of quinine is estimated to be between 76% and 88% in healthy adults.[1] In patients with uncomplicated P. falciparum malaria, quinine exposure is higher compared to healthy subjects. Following a single oral dose, the time to reach maximum plasma concentration (Tmax) is longer, and both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are higher in malaria patients.[1]

Distribution

Quinine exhibits a volume of distribution (Vd/f) that ranges from 2.5 to 7.1 L/kg in healthy subjects after a single oral dose of 600 mg.[1] In patients with malaria, the Vd/f decreases as the severity of the infection increases.[1] Protein binding of quinine in the blood of healthy subjects is moderate, ranging from 69% to 92%.[1] However, during an active malarial infection, protein binding increases.[1] Quinine binds to both albumin and alpha-1-acid glycoprotein (AAG), with AAG being the more significant binding protein.[3]

Metabolism

Quinine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme CYP3A4.[1][4] This process results in several metabolites, with 3-hydroxyquinine being the major one.[1][5] Other metabolites include 2'-quininone, O-desmethylquinine, and 10,11-dihydroxydihydroquinine.[1][5] The major metabolite, 3-hydroxyquinine, is less active than the parent drug.[1]

Excretion

Less than 20% of a dose of quinine is excreted unchanged in the urine.[4] The majority of the drug is eliminated after hepatic biotransformation.[6] The elimination half-life of quinine is approximately 8-14 hours in adults.[4] In patients with uncomplicated malaria, the mean total clearance of quinine is slower during the acute phase of the infection and increases during recovery.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of quinine from various studies.

Table 1: Pharmacokinetic Parameters of Quinine in Healthy Volunteers vs. Patients with Uncomplicated P. falciparum Malaria after a Single Oral Dose

| Parameter | Healthy Subjects (N=23) Mean ± SD | Uncomplicated P. falciparum Malaria Patients (N=15) Mean ± SD |

| Dose (mg/kg) | 8.7 | 10 |

| Tmax (h) | 2.8 ± 0.8 | 5.9 ± 4.7 |

| Cmax (mcg/mL) | 3.2 ± 0.7 | 8.4 |

| AUC0–12 (mcg*h/mL) | 28.0 | 73.0 |

Data sourced from the Qualaquin (quinine sulfate) FDA label.[1]

Table 2: Pharmacokinetic Parameters of Quinine in Various Research Models

| Model | Dosing Regimen | Cmax (mg/L) | Tmax (h) | AUC (mg*h/L) | Clearance (L/h/kg) | Vd (L/kg) | Elimination Half-life (h) | Reference |

| Healthy Adults | 600 mg oral | 5.7 | 3.2 | - | 0.16 | 2.5-7.1 | 9.7-12.5 | [1][7] |

| Adults with Uncomplicated Malaria | 10 mg/kg oral | 8.4 | 5.9 | 73 (AUC0-12) | 0.09 | Decreased | Prolonged | [1][7] |

| Children with Uncomplicated Malaria | 8.3 mg/kg oral q8h | - | - | - | 0.1 (Day 1) | 1.7 (Day 1) | - | [8] |

| Tanzanian Children with Severe Malaria | 20 mg/kg IM loading dose | 12.6 (median) | 1.5 (median) | - | - | - | - | [9] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Patients with Uncomplicated Malaria

-

Study Design: A prospective, open-label study was conducted in adult male patients with acute P. falciparum malaria.[10]

-

Treatment Regimen: Patients received a 7-day oral regimen of quinine sulfate (10 mg of salt/kg of body weight three times a day).[10]

-

Blood Sampling: Serial venous blood samples were collected for quinine level determination before treatment, at 12 and 24 hours during treatment, and then daily until day 7. All samples were taken before the next quinine dose.[10]

-

Sample Processing: Blood samples were collected in heparinized tubes and immediately centrifuged at 1,500 × g for 10 minutes. Plasma was separated and stored at −20°C until analysis.[10]

-

Analytical Method: Quinine and its major metabolite, 3-hydroxyquinine, concentrations in plasma were assayed by high-pressure liquid chromatography (HPLC).[10]

-

Pharmacokinetic Analysis: Non-compartmental modeling was used to determine pharmacokinetic parameters, including the area under the plasma drug concentration-time curve (AUC).[10]

Pharmacodynamics of Qualaquin

Antimalarial Activity

The precise mechanism of action of quinine against Plasmodium falciparum is not fully understood.[1][4] It is believed to interfere with the parasite's ability to digest and metabolize hemoglobin.[4] One widely accepted hypothesis suggests that quinine inhibits hemozoin biocrystallization, leading to the accumulation of cytotoxic free heme within the parasite, ultimately causing its death.[4] Quinine may also inhibit nucleic acid and protein synthesis, as well as glycolysis in the parasite.[1][4]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. Differences in the binding of quinine and quinidine to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disposition of oral quinine in acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Population Pharmacokinetic and Pharmacodynamic Properties of Intramuscular Quinine in Tanzanian Children with Severe Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinine Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Qualaquin (Quinine) in Non-Malarial Therapeutic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualaquin, the brand name for quinine sulfate, is a well-established antimalarial agent. However, its therapeutic potential extends beyond parasitic infections, with a growing body of research exploring its efficacy in various non-malarial conditions, including nocturnal leg cramps, cardiac arrhythmias, and certain cancers. This technical guide provides a comprehensive overview of the known cellular targets of quinine in these non-malarial contexts. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the multifaceted pharmacological profile of quinine and to facilitate further investigation into its therapeutic applications.

Core Cellular Targets and Quantitative Data

Quinine's therapeutic and off-target effects are mediated through its interaction with a diverse range of cellular proteins. The primary non-malarial targets identified to date are ion channels, components of the neuromuscular junction, and key proteins in intracellular signaling cascades.

Ion Channel Modulation

Quinine is a potent modulator of various ion channels, which largely explains its use in treating cardiac arrhythmias and its potential neurological and muscular effects. Its activity is concentration-dependent and can vary significantly between different channel subtypes.

Table 1: Quinine's Inhibitory Effects on Voltage-Gated Potassium (K+) Channels

| Channel Subtype | Cell Type/System | IC50 Value | Reference |

| Rapidly inactivating A-type current (IA) | Bullfrog sympathetic neurons | ~22 µM | [1] |

| Slowly inactivating delayed rectifier-type current (IK) | Bullfrog sympathetic neurons | ~115 µM | [1] |

| Non-inactivating M-type current (IM) | Bullfrog sympathetic neurons | ~445 µM | [1] |

| Whole cell potassium currents (IK) | Isolated spiral ganglion neurons | 8 µM (at +65 mV) | [2] |

| mSlo3 (KCa 5.1) | Recombinant expression | 169 µM | [3] |

| Kv1.3 | Jurkat cells | ~22 µM | [4] |

| Instantaneous K+ current (Kinst) | Jurkat cells | ~17 µM | [4] |

Table 2: Quinine's Inhibitory Effects on Voltage-Gated Sodium (Na+) Channels

| Channel Subtype | Cell Type/System | IC50 Value | Reference |

| Nav1.5 (peak current) | HEK293 cells | 28.9 ± 2.2 µM | [5] |

| Cardiac sodium channels | Rat cardiac myocytes | 40 µM (equilibrium binding) | [6] |

Table 3: Quinine's Effects on Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Subtype | System | IC50 Value | Effect | Reference |

| Adult muscle nAChR (αβɛδ) | Xenopus oocytes | 1.70 µM | Block | [7][8] |

| Fetal muscle nAChR (αβγδ) | Xenopus oocytes | 2.30 µM | Block | [7][8] |

| Neuronal α9α10 nAChR | Xenopus oocytes | 0.97 µM | Block | [9] |

Neuromuscular Junction

Quinine affects neuromuscular transmission by acting on presynaptic and postsynaptic components. It has been shown to decrease the excitability of the motor end-plate, which may contribute to its efficacy in treating muscle cramps.[8]

Intracellular Signaling Pathways

Recent research has unveiled quinine's ability to modulate critical intracellular signaling pathways, particularly those involved in cell survival and apoptosis.

TRAF6-AKT Signaling and Apoptosis:

Quinine has been identified as an inhibitor of the interaction between TNF receptor-associated factor 6 (TRAF6) and Protein Kinase B (AKT).[10][11][12][13] This inhibition prevents the phosphorylation and subsequent activation of AKT, a key pro-survival kinase.[10][11][12][13] The downstream effects of AKT inhibition by quinine include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately leading to apoptosis in cancer cell lines such as HeLa and A549.[10][11][12][13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cellular targets of quinine.

Whole-Cell Voltage-Clamp Recordings

This technique is used to measure the flow of ions through channels across the entire cell membrane while controlling the membrane voltage.

Protocol:

-

Cell Preparation: Culture cells (e.g., HEK293 cells expressing the ion channel of interest) on glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ and fire-polish the tip.

-

Solution Preparation:

-

Internal Solution (Pipette): Contains a high concentration of the primary ion permeating the channel of interest (e.g., KCl for potassium channels) and chelators to control intracellular calcium.

-

External Solution (Bath): Mimics the extracellular ionic environment.

-

-

Recording:

-

Mount the coverslip onto the recording chamber of an inverted microscope.

-

Fill the pipette with the internal solution and mount it on a micromanipulator.

-

Approach the target cell with the pipette while applying slight positive pressure.

-

Form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Apply a series of voltage steps (voltage protocol) and record the resulting currents using a patch-clamp amplifier and data acquisition software.

-

Apply quinine at various concentrations to the bath solution and record the changes in ion channel currents to determine the IC50 value.[14][15][16][17]

-

Intracellular Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli, such as the application of quinine.

Protocol:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM, a cell-permeant ratiometric calcium indicator.

-

Incubate the cells with the Fura-2 AM loading buffer.

-

-

Imaging:

-

Mount the dish on a fluorescence microscope equipped with an excitation wavelength switcher and a sensitive camera.

-

Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound) and 380 nm (calcium-free) and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio (340/380) before adding quinine.

-

Introduce quinine to the cell culture medium and continuously record the changes in the fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[18][19][20]

-

Western Blotting for BAX and Bcl-2 Expression

This technique is used to quantify the expression levels of the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2 following treatment with quinine.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cultured cells (e.g., HeLa or A549) with various concentrations of quinine for a specified duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for BAX, Bcl-2, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometry analysis to quantify the band intensities for BAX and Bcl-2, normalizing to the loading control. Calculate the BAX/Bcl-2 ratio.[21][22][23][24][25]

-

Visualizations

Signaling Pathway: Quinine-Induced Apoptosis

Caption: Quinine-induced apoptotic signaling pathway.

Experimental Workflow: Identifying Quinine's Effect on Ion Channels

Caption: Workflow for whole-cell voltage-clamp analysis.

Logical Relationship: Quinine's Multifaceted Cellular Effects

References

- 1. Effects of quinine on three different types of potassium currents in bullfrog sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of quinine on the excitability and voltage-dependent currents of isolated spiral ganglion neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Quinine, Quinidine and Chloroquine on Human Muscle Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of quinine, quinidine, and chloroquine on alpha9alpha10 nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. benchchem.com [benchchem.com]

- 15. homepages.gac.edu [homepages.gac.edu]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. edspace.american.edu [edspace.american.edu]

- 25. researchgate.net [researchgate.net]

Biological activity of Qualaquin's different enantiomers

An In-depth Technical Guide to the Biological Activity of Qualaquin's Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualaquin, with its active ingredient quinine, is a cornerstone in the history of pharmacology, primarily known for its antimalarial properties.[1] Quinine is one of the four main alkaloids derived from the bark of the Cinchona tree.[2] It belongs to a class of compounds known as quinoline alkaloids, which are characterized by a quinoline ring system.[3] The biological activity of these alkaloids is profoundly influenced by their stereochemistry. Quinine possesses four stereogenic centers, giving rise to 16 possible stereoisomers.[1] The most pharmacologically significant of these are quinine itself, which is levorotatory [(-)-quinine], and its naturally occurring diastereomer, quinidine [(+)-quinidine].[4]

While structurally similar, these stereoisomers exhibit distinct pharmacological profiles. Quinine is principally used as an antimalarial agent, whereas quinidine is primarily employed as a Class Ia antiarrhythmic drug.[5][6] This divergence in clinical application stems from stereoselective interactions with biological targets, leading to significant differences in efficacy and toxicity. This technical guide provides a comprehensive analysis of the differential biological activities of quinine and its key stereoisomer, quinidine, with a focus on their antimalarial efficacy and cardiovascular effects. The guide summarizes quantitative data, details key experimental protocols, and visualizes molecular and procedural pathways to offer a thorough resource for researchers in pharmacology and drug development.

Stereoisomeric Relationships

Quinine and quinidine are diastereomers, not enantiomers. They differ in the stereochemical configuration at two of the four chiral centers, specifically at C8 and C9. This structural nuance, often described as "quasi-enantiomeric," is the basis for their distinct biological activities.[2]

References

Spectroscopic and Analytical Characterization of Qualaquin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and analytical methodologies used for the characterization of Qualaquin, a brand name for quinine sulfate.[1][2] Quinine, a natural alkaloid derived from the bark of the cinchona tree, is a well-established antimalarial agent.[3] Its comprehensive analysis is crucial for ensuring drug quality, purity, and potency. This document outlines the key spectroscopic and chromatographic techniques employed in the analysis of Qualaquin, complete with experimental protocols and quantitative data summaries.

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of quinine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of quinine, often utilized to determine its concentration in pharmaceutical formulations and biological fluids.[4] Quinine exhibits strong UV absorbance, with a peak around 350 nm in the UVA range.[5] In a 0.1 M sulfuric acid solution, quinine is highly fluorescent, with an emission peak at approximately 460 nm, appearing as a bright blue/cyan color.[5]

| Parameter | Value | Solvent/Conditions |

| UV Absorption Maximum (λmax) | ~350 nm | General |

| 230 nm, 246 nm | 0.1 M HCl[6] | |

| 320 nm | Soft drinks[7] | |

| Fluorescence Emission Maximum | ~460 nm | 0.1 M Sulfuric Acid[5] |

This protocol is adapted from methods used for the determination of quinine in tonic water.[8][9][10]

-

Standard Solution Preparation: Prepare a stock solution of quinine sulfate in 0.05 M sulfuric acid.[10] Create a series of standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation: If analyzing a solid sample like Qualaquin capsules, dissolve a precisely weighed amount in 0.05 M sulfuric acid to achieve a concentration within the range of the standard curve. For liquid matrices, a simple dilution may be sufficient.

-

Instrumentation: Use a computer-controlled scanning UV-Vis spectrophotometer.[9]

-

Measurement:

-

Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of quinine in the sample by interpolating its absorbance on the calibration curve.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the quinine molecule, providing a molecular fingerprint.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3285 | O-H stretching[11] |

| 3000-2840 | C-H bonds[12] |

| 1690-1640 | C=N double bond[12] |

| 1680 | Tertiary amides[12] |

| 1429 | Aromatic C=C stretch[11] |

| 1220-1240 | Contribution of -OH, -CH, -N- groups[13] |

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, a small amount of the powdered sample can be placed directly on the crystal for analysis.[12]

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample compartment or the clean crystal.[12]

-

Place the sample in the spectrometer's beam path.

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Analysis: Compare the obtained spectrum with a reference spectrum of quinine to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the quinine molecule, enabling unambiguous peak assignments.[14][15] Both 1D (¹H and ¹³C) and 2D NMR techniques are utilized for complete structural elucidation.[15][16]

¹H NMR Spectral Data (80 MHz, DMSO-d6) [15]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.33 | d | H20 |

| 7.59 | d | H21 |

| 7.03 | dd | H23 |

| 4.6 (tentative) | m | H15 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of quinine shows 17 of the expected 20 peaks, with some overlap.[15] The use of 2D NMR techniques like HSQC and HMBC is crucial for assigning all carbon resonances.[16]

-

Sample Preparation: Dissolve approximately 130 mg of quinine in 1 mL of a deuterated solvent such as DMSO-d6 or CDCl3.[14][16] This results in a concentration suitable for various 1D and 2D NMR experiments.[14]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 80 MHz or higher) is required.[14][16]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, often using techniques like NOE polarization transfer and ¹H decoupling to enhance sensitivity.[16]

-

Perform 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).[16]

-

-

Data Analysis: Use the combination of 1D and 2D NMR data to assign all proton and carbon signals in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of quinine and studying its fragmentation patterns, which aids in structural confirmation and impurity identification.[17][18]

Key Mass Fragments (m/z) [17]

| m/z | Relative Abundance Indication |

| 324 | Molecular Ion [M]⁺ |

| 189 | Fragment |

| 137 | Fragment |

| 81 | Fragment |

A ratio of m/z 137/189, 137/324, or 189/324 greater than 1 is indicative of quinine.[17]

-

Sample Preparation:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC/MS) is used.

-

Chromatographic Separation: The sample is chromatographed without derivatization.[17]

-

Mass Analysis: The eluting compounds are ionized (e.g., by electron impact) and the resulting ions are separated based on their mass-to-charge ratio. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity.[17]

Analytical Characterization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the quantitative analysis of Qualaquin, including assay, impurity profiling, and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the determination of quinine and related impurities in pharmaceutical dosage forms and biological matrices.[20]

Typical HPLC Method Parameters

| Parameter | Description |

| Column | Reversed-phase columns like C8 or C18 are commonly used.[21][22] |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile).[21][22] |

| Flow Rate | Typically around 1.0 - 1.2 mL/min.[21][22] |

| Detection | UV detection is common, with wavelengths typically set between 230 nm and 316 nm.[22][23] Fluorescence detection can also be used for higher sensitivity.[24] |

| Temperature | Column temperature is often controlled, for example, at 35°C.[22][23] |

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

-

Chromatographic Conditions:

-

Column: Zorbax Eclipse plus C18 (100 mm × 4.6 mm, 5 µm).[22]

-

Mobile Phase: An isocratic mixture of a buffer (e.g., sodium phosphate with 1-amino hexane, pH adjusted to 2.7) and acetonitrile.[22]

-

Flow Rate: 1.2 mL/min.[22]

-

Injection Volume: 20 µL.[22]

-

Column Temperature: 35°C.[22]

-

Detection Wavelength: 316 nm.[22]

-

-

Solution Preparation:

-

Diluent: A mixture of 0.1N HCl and the mobile phase buffer.[22]

-

Standard Solution: Prepare a stock solution of the impurity (e.g., dihydroquinine) and dilute to a known concentration.[22]

-

Sample Solution: Accurately weigh and dissolve the powdered tablets in the diluent, followed by sonication and dilution to the final concentration.[22]

-

-

Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. Identify and quantify impurities based on their retention times and peak areas relative to the standard.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments in the analytical characterization of Qualaquin.

Caption: General workflow for the analytical characterization of Qualaquin.

Caption: Relationship between analytical techniques and the information derived for Qualaquin.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Spectroscopic Analysis of an Antimalarial Drug’s (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Quinine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. hemeprotein.info [hemeprotein.info]

- 10. Lab 1 - UV-vis | CHEM 370 [chem370.github.io]

- 11. mdpi.com [mdpi.com]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. researchgate.net [researchgate.net]

- 14. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 15. magritek.com [magritek.com]

- 16. m.tlwb.com.cn [m.tlwb.com.cn]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Rapid gas chromatography/mass spectrometry quinine determination in plasma after automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Simple LC Isocratic Methods Development, Validation, and Application in the Analysis of Poor Quality Antimalarial Medicines [scirp.org]

- 22. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]

- 23. Analytical Tools and Strategic Approach to Detect Poor Quality Medicines, Identify Unknown Components, and Timely Alerts for Appropriate Measures: Case Study of Antimalarial Medicines [scirp.org]

- 24. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Toxicity of Qualaquin Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualaquin (quinine sulfate) is a well-established antimalarial drug, the stability of which is a critical factor in ensuring its safety and efficacy.[] Degradation of the active pharmaceutical ingredient (API) can lead to the formation of impurities that may not possess the desired therapeutic effect and could potentially be toxic. This technical guide provides a comprehensive overview of the known degradation products of Qualaquin, their identification, and available toxicological data. A thorough understanding of these aspects is paramount for the development of stable formulations and for ensuring patient safety.

Forced Degradation and Identification of Degradation Products

Forced degradation studies are essential to understanding the stability of a drug substance and identifying potential degradation products.[2][3] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.

Studies have shown that quinine sulfate is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[2] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques used to separate, identify, and quantify these degradation products.[4][5][6]

Several degradation products of quinine have been identified, including:

-

Quinotoxine: A significant degradation product formed, particularly under acidic conditions.[7][8] It is a key intermediate in the total synthesis of quinine.

-

Quintenine: A carboxylic acid derivative of quinine that results from oxidative degradation.

-

Meroquinene: Identified as a degradation product under acidic-catalyzed conditions.

-

6-Methoxyquinoline: A degradation product observed under basic conditions.[9][10][11][12]

-

6-Methoxyepidine: Also identified as a product of acid-catalyzed degradation.

Chemical Structures of Identified Degradation Products

Below are the chemical structures of Qualaquin and its known degradation products.

Qualaquin (Quinine)

Caption: Chemical structure of Quinine.

Quinotoxine

Caption: Chemical structure of Quinotoxine.

Quintenine Note: A publicly available, definitive 2D structure for Quintenine is not readily available. It is described as a carboxylic acid derivative of quinine.

Meroquinene

Caption: Chemical structure of Meroquinene.[8][13][14][15]

6-Methoxyquinoline

Caption: Chemical structure of 6-Methoxyquinoline.[9][10][12][16][17]

6-Methoxyepidine Note: A publicly available, definitive 2D structure for 6-Methoxyepidine is not readily available.

Quantitative Analysis of Degradation

While several studies have confirmed the degradation of Qualaquin under stress conditions, detailed quantitative data on the formation of each specific degradation product is limited in the public domain. Most studies focus on the percentage of the parent drug remaining after exposure to stress. For instance, one study reported that after refluxing with 0.1 N HCl and 0.1 N NaOH, the remaining quinine sulfate content was 80.06% and 77.27%, respectively. Significant degradation (49.16% remaining) was also observed under oxidative stress with 0.1% H₂O₂.

Table 1: Summary of Forced Degradation Studies on Quinine Sulfate

| Stress Condition | Reagent/Source | Duration | Temperature | % Quinine Sulfate Remaining | Reference |

| Acid Hydrolysis | 0.1 N HCl | 1 hour | 80°C (reflux) | 80.06 ± 0.94 | [18] |

| Base Hydrolysis | 0.1 N NaOH | 1 hour | 80°C (reflux) | 77.27 ± 0.82 | [18] |

| Oxidation | 0.1% H₂O₂ | Not specified | Not specified | 49.16 ± 0.61 | [18] |

| Thermal | Hot air oven | 1 week | 80°C | 58.19 ± 0.42 | [18] |

Toxicity of Qualaquin and its Degradation Products

Toxicity of Qualaquin (Quinine)

The toxicity of quinine is well-documented and can manifest in a variety of adverse effects, collectively known as cinchonism.[16][19] Symptoms can range from mild to severe and include:

-

Mild: Tinnitus, headache, nausea, dizziness, and blurred vision.

-

Severe: Auditory and visual disturbances (including blindness), cardiovascular effects (such as QRS and QT interval prolongation), and central nervous system effects (confusion, seizures).[13][19]

Quinine is considered a class 1A antiarrhythmic with both sodium and potassium channel blocking properties.[19] In overdose situations, it can be highly toxic to the retina, potentially leading to permanent blindness.[13][19]

Toxicity of Degradation Products

A significant gap exists in the publicly available literature regarding the specific toxicity of Qualaquin's degradation products. While the toxicity of the parent compound is well-characterized, there is a lack of dedicated toxicological studies (both in vitro and in vivo) for quinotoxine, quintenine, meroquinene, and other identified impurities.

General principles of toxicology for pharmaceutical impurities suggest that any impurity present at a significant level should be evaluated for its potential to cause adverse effects.[20][21][22] The absence of specific toxicity data for these degradation products highlights a critical area for future research to ensure the complete safety profile of Qualaquin formulations.

Experimental Protocols

Forced Degradation Studies

A general protocol for forced degradation studies of quinine sulfate involves the following steps:

-

Preparation of Stock Solution: A stock solution of quinine sulfate is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with an acid (e.g., 1.0 N HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period.

-

Base Hydrolysis: The stock solution is mixed with a base (e.g., 1.0 N NaOH) and refluxed under similar conditions as acid hydrolysis.

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a specified duration.

-

Thermal Degradation: The drug solution or solid drug is exposed to high temperatures (e.g., 80°C) for an extended period.

-

Photolytic Degradation: The drug solution is exposed to UV or fluorescent light.

-

-

Neutralization and Dilution: After the stress period, the solutions are cooled and neutralized. They are then diluted to a suitable concentration for analysis.

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC or LC-MS method to separate and quantify the parent drug and its degradation products.

In Vitro Cytotoxicity Assays

While specific data for quinine degradation products is unavailable, a general protocol for assessing the cytotoxicity of chemical compounds using an MTT assay is as follows:

-

Cell Culture: A suitable cell line (e.g., HeLa, HepG2) is cultured in appropriate media and conditions.[19]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[23]

-

Compound Exposure: The cells are treated with various concentrations of the test compound (and a vehicle control) for a defined period (e.g., 24, 48, or 72 hours).[19][23]

-

MTT Assay: After the exposure period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[24]

-

Data Analysis: The formazan product is solubilized, and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 (the concentration at which 50% of cell growth is inhibited) is determined.[24]

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding the signaling pathways associated with the toxicity of Qualaquin degradation products. The toxic mechanisms of the parent compound, quinine, are primarily attributed to its ion channel blocking activities and direct retinal toxicity.[13][19]

The logical workflow for the identification and toxicological evaluation of degradation products can be visualized as follows:

Caption: Workflow for degradation product analysis.

Conclusion

The degradation of Qualaquin can lead to the formation of several impurities, with quinotoxine, quintenine, meroquinene, and 6-methoxyquinoline being among the identified products. While analytical methods for their detection are established, a significant knowledge gap exists concerning their specific toxicological profiles. The toxicity of the parent drug, quinine, is well-understood, but this does not necessarily reflect the potential toxicity of its degradation products. Further research, including comprehensive in vitro and in vivo toxicological studies and quantitative analysis of degradation product formation, is crucial to fully assess the safety of Qualaquin formulations and to establish appropriate control strategies for these impurities. This will ultimately contribute to ensuring the continued safe and effective use of this important antimalarial agent.

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jpionline.org [jpionline.org]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro cytotoxicity of norditerpenoid alkaloids [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline, 6-methoxy- [webbook.nist.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Lecture#4-Quinine.pptx [slideshare.net]

- 12. nbinno.com [nbinno.com]

- 13. Quinine - Constitution | PDF [slideshare.net]

- 14. meroquinene | 27954-14-9 [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 6-Methoxyquinoline N-oxide | C10H9NO2 | CID 253821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 6-Methoxyquinaldine | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. The cytotoxic effect of quinine, quinidine and hydroxyethylapocupreine upon mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. ijcrt.org [ijcrt.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pharmaceutical genotoxic impurities: Topics by Science.gov [science.gov]

- 23. scielo.br [scielo.br]

- 24. In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Assessment of Qualaquin's (Quinine Sulfate) Cytotoxic Effects on Various Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Qualaquin (quinine sulfate). It details the experimental protocols for assessing cell viability, apoptosis, and cell cycle progression, and presents available quantitative data on its efficacy in various cancer cell lines. Furthermore, this guide illustrates the key signaling pathways implicated in quinine-induced cytotoxicity.

Introduction

Qualaquin, the brand name for quinine sulfate, is a well-established antimalarial agent.[1] Beyond its use in treating malaria, recent research has explored its potential as an anticancer agent due to its observed cytotoxic effects on various cancer cell lines.[1] This document serves as a comprehensive resource for researchers investigating the in vitro anticancer properties of Qualaquin, providing detailed methodologies and summarizing key findings to facilitate further studies in drug development. The primary mechanism of its cytotoxic action appears to be the induction of apoptosis through the modulation of key signaling pathways.[1]

Data Presentation: Cytotoxicity of Quinine Sulfate

The cytotoxic effect of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for quinine sulfate in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

| HEp-2 | Laryngeal Carcinoma | 24 hours | 147.58 |

| KB | Oral Cancer | 24 hours | Not explicitly stated, but determined |

Note: While studies indicate cytotoxic effects of quinine on cell lines such as HeLa and A549, specific IC50 values were not available in the reviewed literature. One study on MCF-7 cells indicated that quinine promotes cell differentiation rather than triggering apoptosis, unlike its stereoisomer quinidine and chloroquine.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxic effects of Qualaquin in vitro.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cell lines (e.g., HeLa, A549, HEp-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Qualaquin (Quinine Sulfate)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells from a culture flask.

-

Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Qualaquin in an appropriate solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the Qualaquin stock solution in culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of Qualaquin.

-

Include a vehicle control (medium with the solvent used to dissolve Qualaquin) and an untreated control (medium only).

-

Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Materials:

-

Cells treated with Qualaquin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Induce apoptosis by treating cells with the desired concentrations of Qualaquin for a specific time.

-

Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Adjust the cell concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2.

Materials:

-

Cells treated with Qualaquin

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BAX, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Protein Extraction:

-

After treatment with Qualaquin, wash cells with cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-BAX, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate (ECL).

-

Capture the signal using an imaging system.

-

Perform densitometric analysis to quantify the protein bands, normalizing to the loading control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with Qualaquin.

Materials:

-

Cells treated with Qualaquin

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Fixation:

-

Harvest cells after treatment with Qualaquin.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-